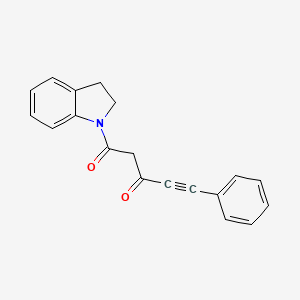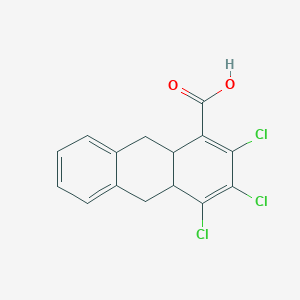![molecular formula C19H19NO4 B14496512 2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) CAS No. 65119-14-4](/img/structure/B14496512.png)
2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) is an organic compound characterized by its unique structure, which includes a nitrophenyl group and two ethylfuran moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) typically involves the reaction of 2-nitrobenzaldehyde with 5-ethylfuran under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde group of 2-nitrobenzaldehyde reacts with the active methylene group of 5-ethylfuran in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine or bromine) for halogenation.
Condensation: Aldehydes or ketones, bases like piperidine or pyridine.
Major Products Formed
Reduction: 2,2’-[(2-Aminophenyl)methylene]bis(5-ethylfuran).
Nitration: 2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) with additional nitro groups.
Halogenation: Halogenated derivatives of the original compound.
科学的研究の応用
2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biomolecules and alter their function.
類似化合物との比較
Similar Compounds
2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran): Similar structure but with the nitro group in a different position.
2,2’-[(2-Nitrophenyl)methylene]bis(5-methylfuran): Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. The presence of both nitro and ethylfuran groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
65119-14-4 |
|---|---|
分子式 |
C19H19NO4 |
分子量 |
325.4 g/mol |
IUPAC名 |
2-ethyl-5-[(5-ethylfuran-2-yl)-(2-nitrophenyl)methyl]furan |
InChI |
InChI=1S/C19H19NO4/c1-3-13-9-11-17(23-13)19(18-12-10-14(4-2)24-18)15-7-5-6-8-16(15)20(21)22/h5-12,19H,3-4H2,1-2H3 |
InChIキー |
FIYQSKMWAMUJAJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(O1)C(C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(O3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)
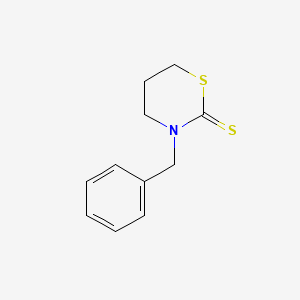
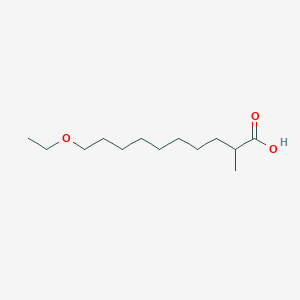

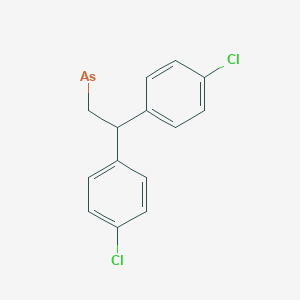
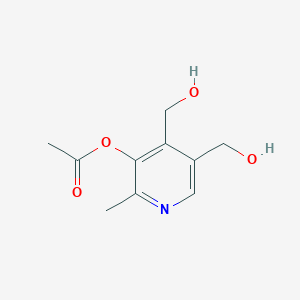
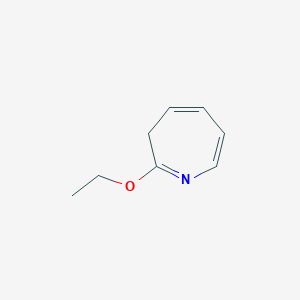

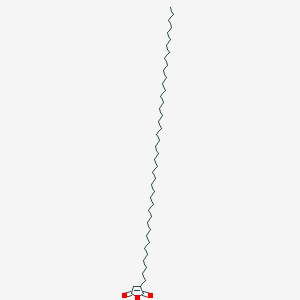
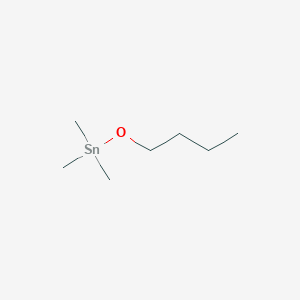
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
